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Abstract

This technical guide provides a comprehensive overview of 4-octanol (CAS 589-62-8), a
secondary eight-carbon alcohol. It details its physicochemical properties, spectroscopic data,
and key synthetic methodologies. The guide also explores its applications in various fields, with
a particular focus on its relevance to drug development, including its role as a penetration
enhancer and its significance in partition coefficient studies. Furthermore, this document
elucidates the biological activity of 4-octanol, including its interaction with ion channels and its
metabolic pathways involving cytochrome P450 and alcohol dehydrogenase enzymes. Detailed
experimental protocols for its synthesis and relevant analytical techniques are provided,
alongside visualizations of key chemical and biological processes to support researchers and
professionals in their work.

Physicochemical Properties

4-Octanol, also known as butyl propyl carbinol, is a colorless liquid with a characteristic odor. It
is a secondary alcohol with the chiral center at the fourth carbon. Its properties make it a
versatile solvent and an intermediate in various chemical syntheses.
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Property Value Reference
CAS Number 589-62-8 [1]
Molecular Formula CsH180 [1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid -

Boiling Point 174-176 °C [2]

Density 0.818 g/mL at 20 °C [2]
Refractive Index (n20/D) 1.426 -

Flash Point 65 °C (149 °F) - closed cup -

Water Solubility Insoluble -

LogP (Octanol/Water Partition
o 2.7 (Computed) [1]
Coefficient)

Spectroscopic Data

The structural elucidation of 4-octanol is supported by various spectroscopic techniques.
Below is a summary of its characteristic spectral data.
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Spectroscopic Data

Characteristic
Peaks/Signals

Reference

1H NMR (CDCls, 90 MHz)

o (ppm): ~3.6 (M, 1H, -CHOH),

~1.5 (m, 4H, -CH2-CHOH), 0.9
(t, 6H, 2 X -CHs)

[3]

13C NMR (CDCls)

o (ppm): ~71 (-CHOH), ~39 (-
CH2-CHOH), ~28, ~23, ~14 (-
CHz, -CHs3)

[4]

Mass Spectrometry (EI)

m/z: 69 (base peak), 55, 73,
43, 87

[1]5]

Infrared Spectroscopy (neat)

cm~1; ~3350 (broad, O-H
stretch), ~2930 (C-H stretch),
~1110 (C-O stretch)

[1](6]

Synthesis of 4-Octanol

4-Octanol can be synthesized through several established organic chemistry routes. The two

primary methods are the Grignard reaction and the reduction of the corresponding ketone, 4-

octanone.

Synthesis via Grignhard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with an

aldehyde, valeraldehyde.

Propyl Bromide Diethy! Ether

(Propylmagnesium Bromide)

(w)

Valeraldehyde

(Magnesium Alkoxide Intermediate Hs0" workup 4-Octanol
—
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Caption: Synthesis of 4-Octanol via Grignard Reaction.

Synthesis via Reduction of 4-Octanone

This pathway involves the reduction of 4-octanone using a reducing agent such as sodium
borohydride (NaBHa4).

Click to download full resolution via product page

:(Alkoxide Intermediate} Protonation 4-Octanol

Caption: Synthesis of 4-Octanol via Reduction of 4-Octanone.

Experimental Protocols
Protocol for Synthesis of 4-Octanol via Grignhard
Reaction

Materials:

Magnesium turnings

lodine crystal

Anhydrous diethyl ether

1-Bromopropane

Valeraldehyde

Saturated aqueous ammonium chloride solution
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e Anhydrous magnesium sulfate
Procedure:

o Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place
magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl
ether. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is
initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy
solution. Add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
After the addition is complete, stir the mixture for an additional 30 minutes.

» Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of
valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the
addition is complete, allow the mixture to stir at room temperature for 1 hour.

o Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous
solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory
funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine
the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the
crude 4-octanol by distillation.

Protocol for Synthesis of 4-Octanol via Reduction of 4-
Octanone

Materials:

4-Octanone

Methanol

Sodium borohydride (NaBHa4)

Deionized water
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» Diethyl ether

e Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-octanone in methanol. Cool the solution
in an ice bath.

e Reduction: Slowly add sodium borohydride to the cooled solution in small portions. After the
addition is complete, remove the ice bath and stir the reaction mixture at room temperature
for 1-2 hours.

o Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol
under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the
organic layers and wash with brine. Dry the organic phase over anhydrous magnesium
sulfate.

« Purification: Filter the drying agent and remove the solvent by rotary evaporation to yield 4-
octanol. Further purification can be achieved by distillation if necessary.

Applications in Research and Drug Development

4-Octanol and other long-chain alcohols have several important applications in the field of drug
development.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter in drug design, providing a
measure of a molecule's lipophilicity. A compound's LogP value influences its absorption,
distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method, using a
biphasic system of n-octanol and water, is a standard experimental procedure to determine
LogP.
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LogP Determination Workflow

[Compound of Interest)

[OctanoI-Water System}

[Equilibration (Shake-FIask))
[Phase Separation)

[Concentration Measurement in Each Phase)

l

[LogP = log([Compound]octanol / [Compound]water))

Click to download full resolution via product page
Caption: Workflow for LogP Determination using the Shake-Flask Method.

Skin Penetration Enhancer

Long-chain alcohols, including 4-octanol, can act as chemical penetration enhancers in
transdermal drug delivery systems. They are thought to increase the permeability of the
stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid bilayers.
This allows for enhanced diffusion of therapeutic agents through the skin.
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Biological Activity and Signaling Pathways

While not extensively studied for its specific biological activities, 4-octanol, as a member of the
long-chain alcohol family, is known to interact with biological membranes and ion channels.

Interaction with lon Channels

Studies have shown that octanols can modulate the activity of various ion channels. For
instance, octanol has been demonstrated to inhibit voltage-gated sodium channels and affect
the activity of volume-regulated anion channels (VRACS) in pancreatic (3-cells.[7][8] The
interaction with these channels can lead to changes in cellular excitability and volume

regulation.

Interaction lon Channel . . Altered Cellular Response
[(e.g., Na* Channel, VRAC)) [Modulatlon of Channel Gatlng/ConductanceD [(e.g., Excitability, Volume RegulationD

Click to download full resolution via product page

Caption: Interaction of 4-Octanol with lon Channels.

Metabolism of 4-Octanol

As a xenobiotic, 4-octanol is subject to metabolism in the body. The primary route of
metabolism for alcohols is oxidation. This process is typically carried out by two main enzyme
systems: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[9]

The metabolism of 4-octanol likely proceeds via oxidation to the corresponding ketone, 4-
octanone, which can be further metabolized.
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Metabolic Pathway of 4-Octanol
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Caption: Proposed Metabolic Pathway of 4-Octanol.

Safety and Handling

4-Octanol is considered a combustible liquid and can cause skin and eye irritation.[1]
Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat,
should be worn when handling this chemical. It should be used in a well-ventilated area, and
sources of ignition should be avoided. For detailed safety information, refer to the Safety Data
Sheet (SDS).

Conclusion

4-Octanol (CAS 589-62-8) is a secondary alcohol with well-defined physicochemical properties
and established synthetic routes. Its relevance to the scientific and drug development
communities lies in its use as a versatile solvent and chemical intermediate, its role in
fundamental drug design parameters such as LogP, and its potential as a penetration enhancer
in transdermal drug delivery. Furthermore, its interactions with biological systems, particularly
ion channels and metabolic enzymes, present areas for further investigation. This technical
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guide provides a solid foundation of data and protocols to support and inspire future research
and applications of 4-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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